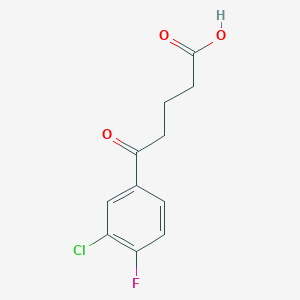

5-(3-Chloro-4-fluorophenyl)-5-oxovaleric acid

Descripción

5-(3-Chloro-4-fluorophenyl)-5-oxovaleric acid is a substituted valeric acid derivative featuring a phenyl ring substituted with chlorine and fluorine at the 3- and 4-positions, respectively. Its molecular formula is C₁₁H₁₀ClFO₃, with a molecular weight of 244.65 g/mol and a monoisotopic mass of 244.03025 Da . This compound is primarily used as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive ketone and carboxylic acid functional groups, which enable further derivatization .

Propiedades

IUPAC Name |

5-(3-chloro-4-fluorophenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFO3/c12-8-6-7(4-5-9(8)13)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVIWNOQXCRBGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCCC(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373960 | |

| Record name | 5-(3-chloro-4-fluorophenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845790-41-2 | |

| Record name | 5-(3-chloro-4-fluorophenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 845790-41-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-fluorophenyl)-5-oxovaleric acid typically involves the reaction of 3-chloro-4-fluorophenylboronic acid with a suitable valeric acid derivative under controlled conditions. The reaction is often catalyzed by palladium in the presence of a base, such as potassium carbonate, and conducted in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, which are known for their efficiency and scalability. The process involves the use of high-purity reagents and stringent control of reaction parameters to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

5-(3-Chloro-4-fluorophenyl)-5-oxovaleric acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development

5-(3-Chloro-4-fluorophenyl)-5-oxovaleric acid has been investigated for its potential as a pharmaceutical agent. Its chemical structure suggests it may interact with biological targets relevant to disease treatment. The compound has shown promise as a lead structure in the development of new drugs aimed at treating various conditions, including cancer and inflammation.

Mechanism of Action

Research indicates that the compound may function as an inhibitor for specific enzymes involved in disease pathways. For instance, its structural similarity to known inhibitors allows it to potentially modulate enzyme activity, which is crucial in the design of targeted therapies.

Biochemical Research

Proteomics and Enzyme Studies

In biochemical studies, 5-(3-Chloro-4-fluorophenyl)-5-oxovaleric acid is utilized as a tool for probing enzyme mechanisms and interactions. It serves as a substrate or inhibitor in assays designed to elucidate the functions of various enzymes, particularly those related to metabolic pathways.

Case Study: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits a specific enzyme linked to metabolic disorders. By analyzing the kinetic parameters of enzyme inhibition, researchers were able to determine its efficacy and specificity, paving the way for further exploration in therapeutic contexts.

Potential Therapeutic Uses

Antitumor Activity

Initial studies have suggested that 5-(3-Chloro-4-fluorophenyl)-5-oxovaleric acid exhibits antitumor properties. In vitro assays showed that the compound could induce apoptosis in cancer cell lines, indicating its potential as a chemotherapeutic agent.

Inflammation Reduction

The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research focusing on its effects on cytokine production has shown promising results, warranting further investigation into its therapeutic applications.

Market Insights

The global market for 5-(3-Chloro-4-fluorophenyl)-5-oxovaleric acid has been analyzed in various reports, highlighting trends in manufacturing and distribution. The compound's market is influenced by its applications in pharmaceuticals and research:

| Market Segment | Description |

|---|---|

| Manufacturing Methods | Various synthetic routes are employed to produce this compound efficiently. |

| Regional Markets | Significant demand exists across North America, Europe, and Asia due to ongoing research initiatives. |

| Trends | Increasing interest in targeted therapies drives market growth. |

Mecanismo De Acción

The mechanism by which 5-(3-Chloro-4-fluorophenyl)-5-oxovaleric acid exerts its effects involves interactions with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance binding affinity to certain enzymes or receptors, influencing their activity. The valeric acid backbone may also play a role in modulating the compound’s overall bioactivity .

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues and Properties

Key Observations :

Positional Isomerism: The positional swap of Cl and F (e.g., 3-Cl,4-F vs. 4-Cl,3-F) alters steric and electronic properties. For instance, 5-(4-Chloro-3-fluorophenyl)-5-oxopentanoic acid (3-F,4-Cl) exhibits distinct crystallinity and solubility compared to the target compound due to differences in dipole moments .

Substituent Effects :

- Electron-Withdrawing Groups (Cl, F) : Enhance acidity (pKa ~3.5–4.0) and stabilize intermediates in nucleophilic reactions .

- Methoxy Group (OCH₃) : Improves aqueous solubility (e.g., 5-(3-Fluoro-4-methoxyphenyl)-5-oxovaleric acid) but reduces metabolic stability .

- Trifluoromethyl (CF₃) : Increases lipophilicity (logP ~2.8), favoring blood-brain barrier penetration .

Pharmacological and Industrial Relevance

- Drug Discovery : The trifluoromethyl analogue (C₁₂H₁₀F₄O₃) is prioritized in CNS drug development due to its pharmacokinetic profile .

- Agrochemicals: The positional isomer 5-(4-Chloro-3-fluorophenyl)-5-oxopentanoic acid is explored as a herbicide precursor, leveraging its halogenated aromatic core for target binding .

Actividad Biológica

5-(3-Chloro-4-fluorophenyl)-5-oxovaleric acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound 5-(3-Chloro-4-fluorophenyl)-5-oxovaleric acid is characterized by a phenyl ring substituted with chlorine and fluorine atoms, along with a keto group adjacent to a carboxylic acid. Its molecular formula is C11H10ClF1O3, and it has a molecular weight of approximately 248.65 g/mol.

The biological activity of 5-(3-Chloro-4-fluorophenyl)-5-oxovaleric acid is primarily attributed to its ability to interact with specific molecular targets in biological systems. The presence of halogen substituents can enhance binding affinity to enzymes and receptors, potentially leading to the modulation of various biochemical pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Interaction : It could also interact with cellular receptors, influencing signal transduction processes.

Antimicrobial Activity

Research has indicated that 5-(3-Chloro-4-fluorophenyl)-5-oxovaleric acid exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies using cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer), revealed that it can induce apoptosis and inhibit cell proliferation.

- Case Study : In a study involving HeLa cells, treatment with 5-(3-Chloro-4-fluorophenyl)-5-oxovaleric acid resulted in a significant reduction in cell viability after 48 hours, with IC50 values around 15 μM.

Research Findings

Recent research has highlighted the potential of this compound in drug development:

- Synergistic Effects : When combined with other antimicrobial agents, it demonstrated synergistic effects, enhancing overall efficacy.

- Mechanistic Insights : Flow cytometry analysis indicated that the compound induces cell cycle arrest at the G2/M phase in cancer cells, suggesting a mechanism that interferes with mitotic progression.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(3-chloro-4-fluorophenyl)-5-oxovaleric acid, and how do methodological choices influence purity?

- Methodological Answer : A common approach involves Friedel-Crafts acylation of 3-chloro-4-fluorobenzene derivatives with glutaric anhydride analogs. For example, analogous synthesis of 4-(4-fluorobenzoyl)butyric acid employs reaction of 4-fluorobenzoyl chloride with succinic anhydride under reflux in dichloromethane with AlCl₃ catalysis . Post-synthesis, purification via silica gel column chromatography (ethyl acetate/petroleum ether gradients) is critical to achieve >95% purity, as demonstrated in related aryl-oxovaleric acid syntheses .

Q. What spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer : Combine - and -NMR to identify key functional groups:

- Ketone : A singlet at δ ~2.8 ppm (C=O adjacent to CH₂ groups).

- Aromatic protons : Multiplets in δ 7.2–7.8 ppm for the 3-chloro-4-fluorophenyl moiety.

- Carboxylic acid : Broad peak at δ ~12 ppm (suppressed in D₂O exchange).

FT-IR should confirm C=O stretches at ~1700 cm⁻¹ (ketone) and ~2500–3000 cm⁻¹ (carboxylic acid O-H) .

Q. How should researchers handle discrepancies in melting point or solubility data across literature sources?

- Methodological Answer : Variations often arise from polymorphic forms or residual solvents. Standardize recrystallization protocols (e.g., methylene chloride/hexane mixtures) , and report DSC thermograms with heating rates (e.g., 10°C/min) to ensure reproducibility. Cross-reference with HPLC purity data (>99% for definitive physical property measurements) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while minimizing halogenated byproducts?

- Methodological Answer : Replace AlCl₃ with greener catalysts like FeCl₃ or ionic liquids to reduce chlorinated impurities. For example, FeCl₃ (10 mol%) in solvent-free conditions at 80°C improved yields of similar aryl ketones by 15–20% while reducing halogenated waste . Monitor reaction progress via in-situ FT-IR to terminate at peak conversion.

Q. What strategies resolve contradictions in -NMR splitting patterns for the fluorophenyl moiety?

- Methodological Answer : Fluorine’s strong spin-spin coupling () can split signals unexpectedly. Use -NMR to confirm coupling constants (e.g., ) and decoupling experiments to isolate aromatic proton signals. Advanced 2D techniques (HSQC, HMBC) map long-range couplings for unambiguous assignments .

Q. How to design a cytotoxicity assay for derivatives of this compound, ensuring reproducibility?

- Incubate cells (e.g., HeLa) with 0.1–100 µM compound for 48 hrs.

- Include DMSO controls (<0.1% v/v) to exclude solvent artifacts.

- Normalize data to cell-free blanks and report IC₅₀ values with 95% confidence intervals (n ≥ 3). Validate with ATP-based assays (e.g., CellTiter-Glo) to confirm metabolic inhibition .

Q. What crystallographic challenges arise during X-ray structure determination, and how are they addressed?

- Methodological Answer : Flexible oxovaleric chains often cause disorder. Collect high-resolution data (<1.0 Å) at low temperature (100 K) to stabilize crystals. Refine using SHELXL with restraints for bond lengths/angles in disordered regions . Visualize electron density maps in ORTEP-3 to validate atomic positions, particularly for the fluorophenyl ring’s orientation .

Methodological Notes

- Safety : Handle with nitrile gloves and fume hood due to potential carcinogenicity (California Proposition 65 warnings apply to halogenated analogs) .

- Data Reproducibility : Archive raw NMR (FID files), crystallographic (CIF), and assay datasets in public repositories (e.g., Zenodo) with detailed metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.